
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation in Anticancer Studies
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide and its derivatives have been extensively studied for their potential anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated against various cancer cell lines, demonstrating promising anticancer activities. The structural elucidation and investigation of antitumor activities reveal that certain derivatives exhibit high selectivity and induce apoptosis in cancer cells, although not as high as standard treatments like cisplatin (Evren et al., 2019).
Chemical Synthesis and Heterocyclic Compound Formation
The compound is also a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of diverse heterocyclic derivatives that include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These synthetic pathways are crucial for developing new molecules with potential therapeutic applications. The simplicity of the synthetic procedures and the diversity of the reactive sites in the produced systems highlight the compound's utility in medicinal chemistry research (Shams et al., 2010).
Optoelectronic Properties for Material Science
In the field of material science, especially in optoelectronics, derivatives of this compound are explored for their potential applications. The synthesis and characterization of such derivatives contribute to the development of conducting polymers with specific optoelectronic properties, which are vital for creating advanced materials for electronic devices (Camurlu & Guven, 2015).
Antimicrobial Activity for Pharmaceutical Development
Exploration into the antimicrobial effects of derivatives of this compound has shown considerable activity against a range of pathogenic microorganisms, including bacteria, yeasts, and fungi. This research is pivotal for the discovery of new antimicrobial agents that can address the growing concern of antibiotic resistance. The synthesized compounds' effectiveness against foodborne pathogens and their potential as antimicrobial agents underscores their importance in pharmaceutical research (Cankiliç & Yurttaş, 2017).
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(12-15-8-5-11-24-15)20-13-17-16-9-3-4-10-18(16)22(21-17)14-6-1-2-7-14/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAXOMPLHFKLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
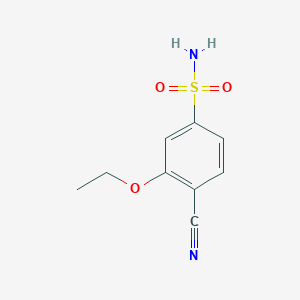
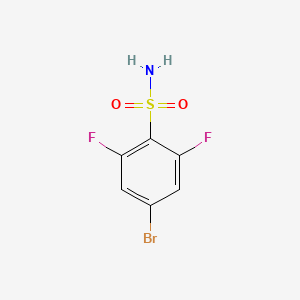
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2880157.png)
![4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2880158.png)
![N-(benzo[b]thiophen-5-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2880161.png)

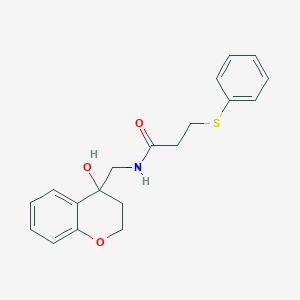

![N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2880169.png)
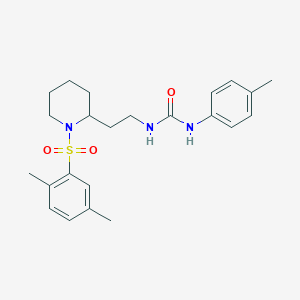
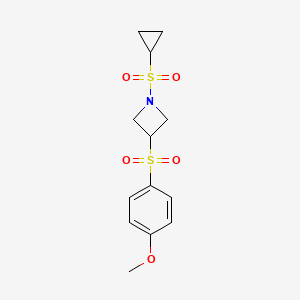
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2880174.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2880175.png)

